Boc-Dab(Fmoc)-OH

Übersicht

Beschreibung

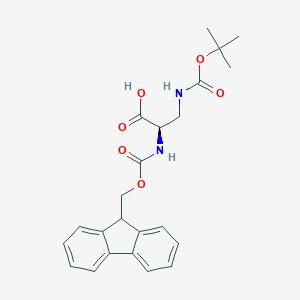

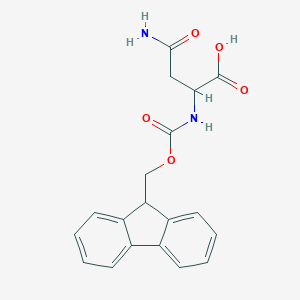

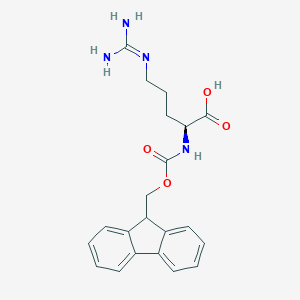

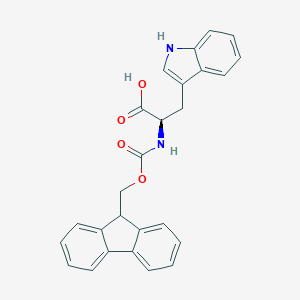

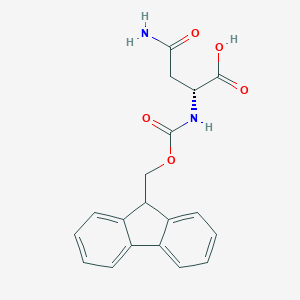

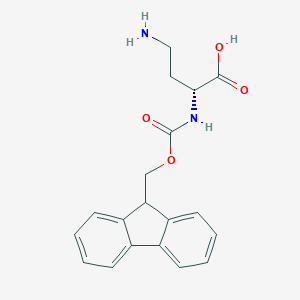

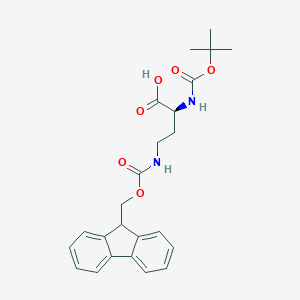

Boc-Dab(Fmoc)-OH, also known as Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, is a compound with the molecular formula C24H28N2O6 . It has a molecular weight of 440.49 g/mol .

Molecular Structure Analysis

The IUPAC name for Boc-Dab(Fmoc)-OH is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI string and the SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

Boc-Dab(Fmoc)-OH is a powder . It has a molecular weight of 440.49 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

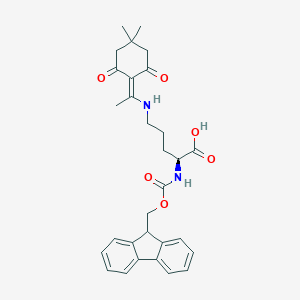

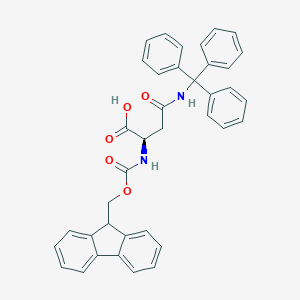

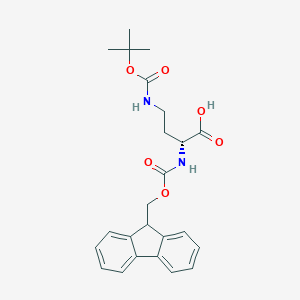

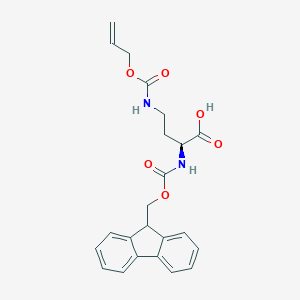

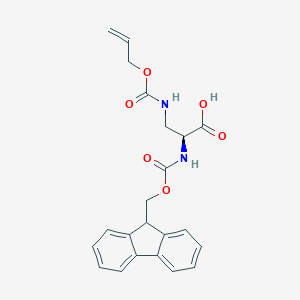

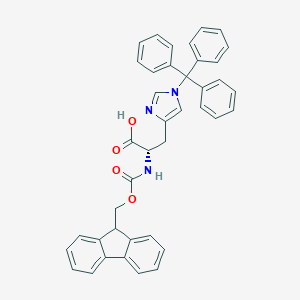

Synthesis Techniques : Rao, Tantry, and Babu (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH, starting from Fmoc-Asp/Glu, using a strategy that involved converting acid function to acyl azides and Curtius rearrangement (Rao, Tantry, & Babu, 2006).

Hofmann Rearrangement : Yamada et al. (2004) used a polymer-supported hypervalent iodine reagent in water to facilitate Hofmann rearrangement of Nalpha-Boc-L-Gln-OH, yielding Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high efficiency. This process also led to the successful synthesis of Fmoc-Dab(Boc)-OH (Yamada et al., 2004).

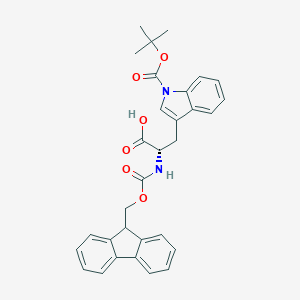

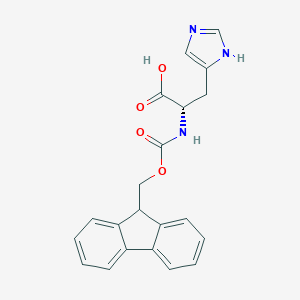

Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) conducted a study on polypeptides, utilizing lysine and glycine to prepare Fmoc-L-Lys(Boc)-OH. This study aimed to simplify and improve the synthetic methods of polypeptides (Zhao Yi-nan & Key, 2013).

Peptide Nucleic Acid Oligomerization : Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based peptide nucleic acid (PNA) oligomerization. They demonstrated that DAP monomers, when incorporated into PNA, bind selectively to complementary DNA strands, highlighting the utility of Fmoc/Boc-protected monomers (Amant & Hudson, 2012).

Hydrogelation and Self-Assembly : Cheng et al. (2010) investigated the self-assembly and hydrogelation properties of two Fmoc-tripeptides, observing significant differences in self-assembled structures and hydrogel properties based on sequence variations. This study underscores the influence of sequence on the self-assembled fibril structure, and hydrogel modulus and anisotropy (Cheng et al., 2010).

Introduction of Fmoc and Alloc Protecting Groups : Khattab et al. (2010) described new Fmoc/Alloc-oxime reagents for introducing Fmoc and Alloc protecting groups in peptide chemistry. These reagents were found to be highly effective and free of common side reactions, providing a significant advancement in peptide synthesis (Khattab et al., 2010).

Solid-Phase Peptide Synthesis : Alewood et al. (1997) discussed rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries, emphasizing the importance of these protocols in improving coupling efficiencies and overall outcomes in peptide synthesis (Alewood et al., 1997).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDTTZGQUEOBL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dab(Fmoc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.